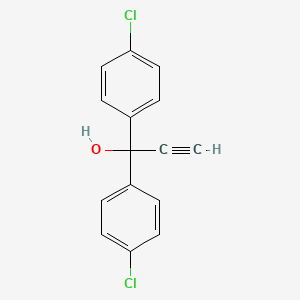
(3R,6S)-3,6-dimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-3,6-dimethylpiperazine-2,5-dione is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, characterized by the presence of two methyl groups at the 3 and 6 positions and a dione functional group at the 2 and 5 positions. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3,6-dimethylpiperazine-2,5-dione typically involves the cyclization of appropriate diamines or the oxidation of piperazine derivatives. One common method is the cyclization of N,N’-dimethyl-1,2-diaminoethane under acidic conditions, followed by oxidation to form the dione structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and oxidizing agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3R,6S)-3,6-dimethylpiperazine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its stable structure and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological molecules allows researchers to study enzyme activities, protein-ligand interactions, and cellular processes.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique properties contribute to the development of high-performance materials with specific characteristics.
Mechanism of Action
The mechanism by which (3R,6S)-3,6-dimethylpiperazine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways. These interactions can modulate enzyme activities, alter signal transduction pathways, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
(3R,6R)-3,6-dimethylpiperazine-2,5-dione: A stereoisomer with different spatial arrangement of the methyl groups.
Piperazine-2,5-dione: Lacks the methyl groups, offering different reactivity and properties.
N-methylpiperazine-2,5-dione: Contains a single methyl group, leading to distinct chemical behavior.
Uniqueness
(3R,6S)-3,6-dimethylpiperazine-2,5-dione is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomerism can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable compound for various applications.
Properties
CAS No. |
35590-65-9 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(3R,6S)-3,6-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4+ |
InChI Key |
WWISPHBAYBECQZ-ZXZARUISSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone](/img/structure/B12007646.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)
![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12007671.png)
![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007679.png)

![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)
![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)


![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)
